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molecular formula C13H8Cl2F3N3OS B8545380 4-(4,6-Dichloropyrimidin-2-ylthio)-N-(2,2,2-trifluoroethyl)benzamide

4-(4,6-Dichloropyrimidin-2-ylthio)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B8545380
M. Wt: 382.2 g/mol
InChI Key: LZBPZQOZVZZTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383633B2

Procedure details

4-(4,6-Dichloropyrimidin-2-ylthio)-N-(2,2,2-trifluoroethyl)benzamide was prepared according the procedure of 1a in Scheme 2 from 4,6-dichloromethylsulfonylpyrimidine (1.0 g, 4.4 mmol), 4-mercapto-N-(2,2,2-trifluoroethyl)benzamide (1.1 g, 4.7 mmol), and triethylamine (0.7 mL, 4.9 mmol) in acetonitrile (30 mL). Desired compound was purified by column chromatography (SiO2, ethyl acetate/heptanes=1:1-1:0, TLC: SiO2) to yield 210 mg (12%) (HPLC method A: Rf=8.508 minutes).
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,6-dichloromethylsulfonylpyrimidine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
4-mercapto-N-(2,2,2-trifluoroethyl)benzamide
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][C:10]2[CH:15]=[CH:14][C:13](NC(=O)CC(F)(F)F)=[CH:12][CH:11]=2)[N:3]=1.ClC1C=C(NC2C=CC=CN=2)N=C(SC2C=CC(NC(=O)CC(F)(F)F)=CC=2)N=1.ClCS(C1C=C(S(CCl)(=O)=O)N=CN=1)(=O)=O.SC1C=CC([C:74]([NH:76][CH2:77][C:78]([F:81])([F:80])[F:79])=[O:75])=CC=1.C(N(CC)CC)C>C(#N)C>[Cl:8][C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[C:4]([S:9][C:10]2[CH:11]=[CH:12][C:13]([C:74]([NH:76][CH2:77][C:78]([F:81])([F:80])[F:79])=[O:75])=[CH:14][CH:15]=2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC1=CC=C(C=C1)NC(CC(F)(F)F)=O.ClC1=NC(=NC(=C1)NC1=NC=CC=C1)SC1=CC=C(C=C1)NC(CC(F)(F)F)=O
Step Two
Name
4,6-dichloromethylsulfonylpyrimidine
Quantity
1 g
Type
reactant
Smiles
ClCS(=O)(=O)C1=NC=NC(=C1)S(=O)(=O)CCl
Step Three
Name
4-mercapto-N-(2,2,2-trifluoroethyl)benzamide
Quantity
1.1 g
Type
reactant
Smiles
SC1=CC=C(C(=O)NCC(F)(F)F)C=C1
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Desired compound was purified by column chromatography (SiO2, ethyl acetate/heptanes=1:1-1:0, TLC: SiO2)
CUSTOM
Type
CUSTOM
Details
to yield 210 mg (12%) (HPLC method A: Rf=8.508 minutes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)SC1=CC=C(C(=O)NCC(F)(F)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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